

# [11C]GSK931145: A Comparative Guide to a Key GlyT1 Radioligand

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B10773678 | Get Quote |

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of [11C]GSK931145 with other prominent Glycine Transporter 1 (GlyT1) radioligands. This document provides a comprehensive overview of its advantages, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The Glycine Transporter 1 (GlyT1) has emerged as a significant target in the development of novel therapeutics for neurological and psychiatric disorders, most notably schizophrenia. Positron Emission Tomography (PET) imaging using selective GlyT1 radioligands is a critical tool in drug development, enabling the in vivo quantification of transporter occupancy and facilitating dose-selection studies. [11C]GSK931145 is a PET radioligand that has demonstrated considerable promise for imaging GlyT1.

## Performance Comparison of GlyT1 Radioligands

[11C]GSK931145 exhibits favorable characteristics for a PET radioligand, including good brain penetration and a distribution pattern consistent with the known localization of GlyT1.[1] However, a comprehensive evaluation necessitates a comparison with other available GlyT1 radioligands. The following table summarizes key quantitative data for [11C]GSK931145 and its main comparators.



| Radioligand         | Binding Affinity (Ki<br>or IC50, nM) | Brain Uptake                     | Key Findings                                                                                              |
|---------------------|--------------------------------------|----------------------------------|-----------------------------------------------------------------------------------------------------------|
| [11C]GSK931145      | pIC50 = 8.4 (for<br>GlyT1)           | Good brain<br>penetration        | Promising ligand with good brain penetration, specific signal, and reversible kinetics.[1]                |
| [11C]GSK565710      | Not specified in provided context    | Good brain<br>penetration        | Reduced apparent level of specific binding compared to [11C]GSK931145.[1]                                 |
| [11C]GSK991022      | Not specified in provided context    | Lower brain penetration          | Significantly lower brain penetration compared to [11C]GSK931145.[1]                                      |
| [18F]MK-6577        | Not specified in provided context    | Good brain uptake                | Considered superior to [11C]GSK931145 with faster kinetics and a higher specific binding signal.          |
| [11C]RO5013853      | Not specified in provided context    | Higher VT than<br>[11C]GSK931145 | Shows higher total distribution volume (VT) and better testretest reliability compared to [11C]GSK931145. |
| Bitopertin (RG1678) | Ki = 8.1 nM                          | Not applicable (inhibitor)       | A well-characterized<br>GlyT1 inhibitor used in<br>clinical trials.[2]                                    |
| Sarcosine           | IC50 ≈ 55,800 nM                     | Not applicable (inhibitor)       | A naturally occurring GlyT1 inhibitor.[2]                                                                 |
| ALX-5407            | IC50 = 3 nM                          | Not applicable (inhibitor)       | A potent GlyT1 inhibitor.[2]                                                                              |



| Org24598               | Ki = 16.9 nM             | Not applicable (inhibitor) | A non-amino acid derivative GlyT1 inhibitor.[2]           |
|------------------------|--------------------------|----------------------------|-----------------------------------------------------------|
| SSR504734              | IC50 = 18 nM<br>(human)  | Not applicable (inhibitor) | A selective GlyT1 inhibitor.[2]                           |
| Iclepertin (BI 425809) | IC50 = 5.0 nM<br>(human) | Not applicable (inhibitor) | A potent GlyT1 inhibitor.[2]                              |
| PF-03463275            | Ki = 11.6 nM             | Not applicable (inhibitor) | A GlyT1 inhibitor<br>studied for in vivo<br>occupancy.[2] |

## **Experimental Protocols**

Understanding the methodologies behind the data is crucial for accurate interpretation and replication. The following are detailed protocols for key experiments cited in the evaluation of GlyT1 radioligands.

## **In Vitro Radioligand Binding Assay**

This assay is fundamental for determining the binding affinity of a radioligand to its target.

- 1. Membrane Preparation:
- Culture cells stably expressing the target transporter (e.g., human GlyT1 in CHO or HEK293 cells) to confluence.
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation.[2][3]
- Competitive Binding Assay:



- In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]Glycine), and varying concentrations of the competitor compound (the unlabeled ligand being tested).
- Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[3]
- Rapidly filter the contents of each well through glass fiber filters to separate the membranebound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[3]
   [4]
- Measure the radioactivity retained on the filters using a scintillation counter.
- 3. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
- Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

## In Vivo PET Imaging in Humans

This protocol outlines the typical procedure for conducting a PET study with a radioligand like [11C]GSK931145.

- 1. Subject Preparation:
- Recruit healthy volunteers or patients according to the study protocol, which has been approved by an ethics committee.
- Obtain informed consent from all participants.
- Subjects are typically fasted for a specified period before the scan.



- 2. Radioligand Administration and PET Scan:
- A cannula is inserted into a peripheral vein for radioligand injection.
- For arterial input function measurement, an arterial line may be placed.
- The subject is positioned in the PET scanner.
- A transmission scan is often performed for attenuation correction.
- The radioligand (e.g., [11C]GSK931145) is administered as an intravenous bolus.[5]
- Dynamic PET data are acquired for a specified duration (e.g., 90-120 minutes).[5][6]
- 3. Blood Sampling and Metabolite Analysis:
- Arterial or venous blood samples are collected at scheduled time points throughout the scan to measure the concentration of the radioligand in the plasma.[5]
- Plasma is separated, and the fraction of unchanged radioligand is determined using techniques like high-performance liquid chromatography (HPLC).
- 4. Data Analysis:
- PET images are reconstructed, incorporating corrections for attenuation, scatter, and radioactive decay.
- Regions of interest (ROIs) are drawn on the images, often co-registered with anatomical MRI scans.
- Time-activity curves (TACs) for each ROI are generated.
- Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate parameters such as the total volume of distribution (VT).[6]

## **Biodistribution Study in Animals**

Biodistribution studies are essential for understanding the uptake and clearance of a radioligand in various organs.



#### 1. Animal Preparation:

- Use an appropriate animal model (e.g., mice, rats, or non-human primates).
- Anesthetize the animals according to approved protocols.
- 2. Radioligand Administration and Imaging:
- Inject the radioligand intravenously.
- Acquire dynamic or static whole-body PET or SPECT images at various time points postinjection.
- 3. Ex Vivo Biodistribution (Optional but recommended):
- At predetermined time points, euthanize a cohort of animals.
- Dissect and collect major organs and tissues (e.g., brain, heart, liver, kidneys, lungs, muscle, bone, blood, urine).
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g).
- 4. Data Analysis:
- For imaging studies, draw ROIs over the major organs and generate time-activity curves.
- Calculate the residence time of the radioligand in each organ.
- Use software like OLINDA/EXM to estimate the absorbed radiation dose to each organ and the effective dose for humans.

## **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological and experimental processes can aid in understanding the context of [11C]GSK931145's application.





Click to download full resolution via product page

Caption: GlyT1 inhibition by [11C]**GSK931145** increases synaptic glycine levels, enhancing NMDA receptor activation.





Click to download full resolution via product page

Caption: Workflow for a typical in vivo PET imaging study with a radioligand like [11C]GSK931145.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vivo Imaging of Human 11C-Metformin in Peripheral Organs: Dosimetry, Biodistribution, and Kinetic Analyses PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[11C]GSK931145: A Comparative Guide to a Key GlyT1 Radioligand]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#advantages-of-11c-gsk931145-over-other-glyt1-radioligands]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com